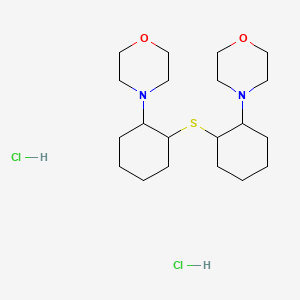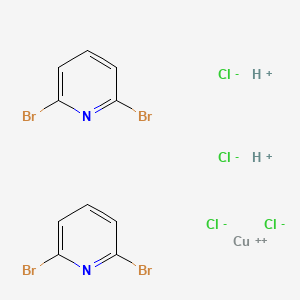![molecular formula C51H72O3 B12754080 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol CAS No. 37437-14-2](/img/structure/B12754080.png)
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and food packaging, due to its ability to inhibit oxidation and extend the shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction conditions often include the use of organic solvents like ethanol and chloroform, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of catalysts and stabilizers to enhance the reaction rate and prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its antioxidant properties, where it reacts with free radicals to form stable products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in the presence of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenolic compounds that retain the antioxidant properties of the parent compound .
Scientific Research Applications
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Mechanism of Action
The antioxidant mechanism of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant compound with similar properties but different structural features.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its use as a food preservative with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: An intermediate in the synthesis of various antioxidant compounds.
Uniqueness
What sets 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol apart is its high stability and effectiveness as an antioxidant, making it suitable for a wide range of applications in different industries. Its unique structure allows for multiple points of interaction with free radicals, enhancing its antioxidant capacity .
Properties
CAS No. |
37437-14-2 |
|---|---|
Molecular Formula |
C51H72O3 |
Molecular Weight |
733.1 g/mol |
IUPAC Name |
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-46(2,3)37-25-34(26-38(43(37)52)47(4,5)6)22-31-19-32(23-35-27-39(48(7,8)9)44(53)40(28-35)49(10,11)12)21-33(20-31)24-36-29-41(50(13,14)15)45(54)42(30-36)51(16,17)18/h19-21,25-30,52-54H,22-24H2,1-18H3 |
InChI Key |
BLPODHBKBPRTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


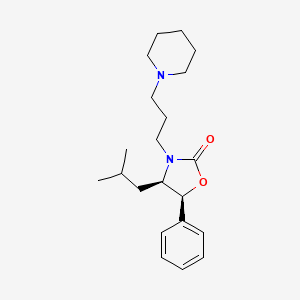
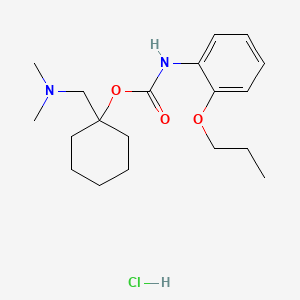
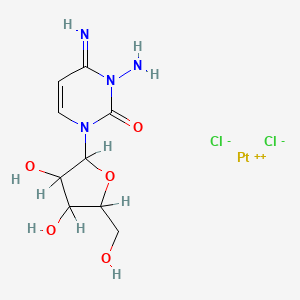
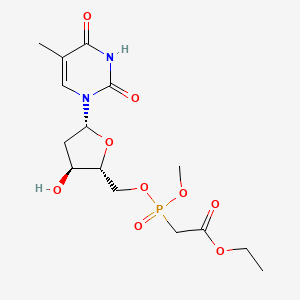
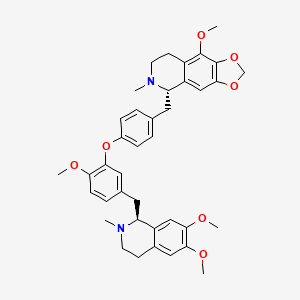
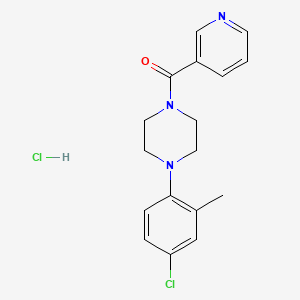
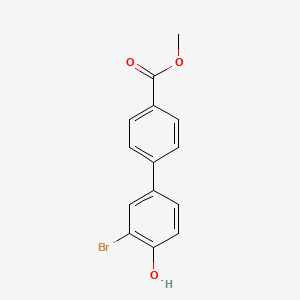
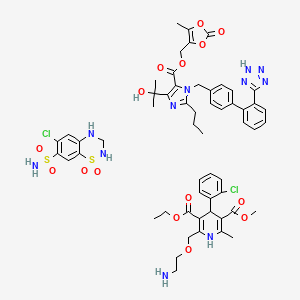
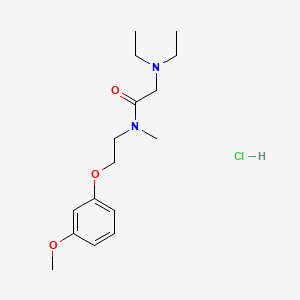

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
